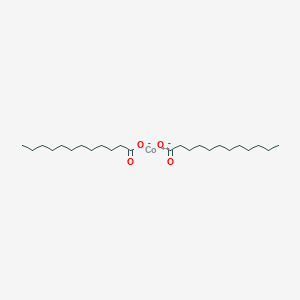

Cobalt(2+);dodecanoate

Description

Historical Context and Evolution of Research on Cobalt(II) Carboxylates

The history of cobalt compounds dates back to antiquity, with cobalt-based blue pigments used for jewelry and paints. wikipedia.org The element itself was named in the 16th century by German silver miners. wikipedia.org In more recent history, cobalt carboxylates, colloquially known as "cobalt soaps," gained prominence as effective drying agents in paints, varnishes, and inks through the oxidation of drying oils. wikipedia.org They have also been utilized to enhance the adhesion between steel and rubber in steel-belted radial tires. wikipedia.org

The research into cobalt carboxylates has evolved significantly from these initial industrial applications. Early studies focused on simple cobalt salts, but scientific inquiry has progressed toward synthesizing more complex coordination compounds. cdnsciencepub.comresearchgate.net This evolution was driven by the need for materials with specific, tunable properties for advanced technological applications. The investigation into cobalt carboxylates with varying chain lengths, such as cobalt neodecanoate and cobalt caprate, has broadened their scope, establishing them as versatile compounds in catalysis and materials synthesis. americanelements.comresearchgate.net

Academic Significance and Contemporary Research Trajectories of Cobalt(II) Dodecanoate (B1226587)

Cobalt(II) dodecanoate has garnered substantial academic interest primarily as a precursor for the synthesis of advanced nanomaterials. mdpi.com A significant area of contemporary research involves its use in the polyol process, a solution-based method for producing metal nanoparticles. researchgate.netresearchgate.net In this process, Cobalt(II) dodecanoate serves as the cobalt source, which, upon reduction in a polyol solvent at elevated temperatures, leads to the formation of cobalt nanoparticles with controlled shapes and sizes. researchgate.netresearchgate.net

Current research trajectories focus on manipulating the synthesis conditions to produce specific nanoparticle morphologies, such as nanorods, nanocubes, and diabolos. bohrium.com The choice of the long-chain dodecanoate anion as a capping agent is crucial, as it influences the growth dynamics and surface properties of the resulting nanoparticles. researchgate.netbohrium.com For instance, studies have shown that the laurate ligand plays a key role in the anisotropic growth of cobalt nanorods. researchgate.net The magnetic properties of these nanomaterials are also a major focus, with research exploring how their structure and morphology, derived from the dodecanoate precursor, affect their magnetic behavior. mdpi.com

Table 1: Properties of Cobalt(II) Dodecanoate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₄H₄₈CoO₄ | wikipedia.org |

| Molar Mass | 459.6 g/mol | wikipedia.org |

| Appearance | Dark violet crystals | wikipedia.org |

| Solubility in Water | Insoluble | wikipedia.org |

| Solubility | Soluble in alcohol | wikipedia.org |

| CAS Number | 14960-16-8 | chemsrc.com |

Interdisciplinary Relevance in Materials Science, Catalysis, and Environmental Chemistry

The applications of Cobalt(II) dodecanoate extend across multiple scientific fields, demonstrating its interdisciplinary importance.

Materials Science: In materials science, Cobalt(II) dodecanoate is instrumental in fabricating magnetic nanomaterials. mdpi.com Research has demonstrated that cobalt nanorods with a hexagonal close-packed (hcp) structure can be synthesized by reducing the Cobalt(II) dodecanoate precursor in a polyol. mdpi.com A fascinating aspect of this research is the application of an external magnetic field during the synthesis, which significantly modifies the morphology and aspect ratio of the resulting nanorods. mdpi.com This control over the physical properties of the nanoparticles is critical for their potential use in spintronics and high-density data storage. researchgate.net Beyond nanoparticles, cobalt carboxylates are also used to promote adhesion in materials like steel-reinforced rubber. umicore.com

Table 2: Research Applications of Cobalt(II) Dodecanoate

| Field | Application | Research Finding | Reference |

|---|---|---|---|

| Materials Science | Precursor for magnetic nanorods | Synthesis via the polyol process allows for the creation of cobalt nanorods with controlled morphology, which can be influenced by an external magnetic field. | mdpi.com |

| Catalysis | Catalyst for alcohol dehydrogenation | Cobalt nanoparticles derived from the dodecanoate precursor are active catalysts for the acceptor-less dehydrogenation of alcohols. | bohrium.com |

| Catalysis | Catalyst for deoxygenation | Cobalt-based catalysts show activity in the deoxygenation of fatty acids like stearic acid to produce hydrocarbons. | mdpi.com |

| Environmental Chemistry | Reductive dechlorination | Green rust intercalated with dodecanoate anions efficiently dechlorinates carbon tetrachloride, a significant groundwater contaminant. | acs.org |

Catalysis: The catalytic properties of cobalt compounds are well-established, and Cobalt(II) dodecanoate contributes significantly to this field, often as a precursor to the active catalyst. uwaterloo.ca Cobalt nanoparticles synthesized from this precursor have been shown to be highly selective catalysts for the solvent-free, acceptor-less dehydrogenation of secondary alcohols to ketones. bohrium.com The shape and crystalline structure of these nanoparticles, controlled during synthesis, strongly influence their catalytic activity and stability. bohrium.com Other research has explored the use of cobalt-based catalysts for the epoxidation of styrene (B11656) and the deoxygenation of stearic acid, a process relevant to biofuel production. mdpi.comresearchgate.net

Environmental Chemistry: In environmental chemistry, dodecanoate anions, in conjunction with iron, have been used in innovative remediation technologies. Specifically, Fe(II)-Fe(III) hydroxide (B78521) (green rust) intercalated with dodecanoate anions has proven effective in the reductive dechlorination of carbon tetrachloride, a persistent environmental pollutant. acs.org This process transforms the toxic compound into less harmful substances like carbon monoxide and formic acid. acs.org The hydrophobic nature of the dodecanoate-intercalated material enhances its interaction with the contaminant. acs.org Furthermore, while some cobalt carboxylates face scrutiny for their environmental and health impact, this has spurred research into safer alternatives, such as cobalt polymer technologies where the metal is bound in a high molecular weight matrix to reduce its bioavailability. umicore.com

Structure

2D Structure

Properties

IUPAC Name |

cobalt(2+);dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTQQLBKWDRTKI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14960-16-8 | |

| Record name | Cobalt dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Cobalt Ii Dodecanoate

Precursor Synthesis via Aqueous Precipitation Routes

The synthesis of Cobalt(II) dodecanoate (B1226587) is commonly achieved through aqueous precipitation, a method that relies on the reaction of water-soluble salts to form an insoluble product. This technique is an adaptation of general protocols for preparing metal carboxylates. mdpi.com

Reaction of Cobalt(II) Salts with Dodecanoate Salts

The formation of Cobalt(II) dodecanoate via precipitation involves a metathesis reaction between a soluble cobalt(II) salt and an alkali metal salt of dodecanoic acid. mdpi.comnih.gov Typically, an aqueous solution of a cobalt(II) salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), is added to an aqueous solution of sodium dodecanoate (C₁₁H₂₃COONa), also known as sodium laurate. mdpi.comnih.gov The reaction results in the formation of the water-insoluble Cobalt(II) dodecanoate, which precipitates out of the solution.

A representative reaction involves adding an aqueous solution of CoCl₂·6H₂O dropwise to a solution of sodium laurate. mdpi.com

Table 1: Reactants in the Aqueous Precipitation of Cobalt(II) Dodecanoate Use the interactive buttons to view details for each reactant.

Cobalt(II) Salt

Influence of Reaction Parameters on Precursor Formation (e.g., Temperature, Stirring)

The quality and morphology of the resulting Cobalt(II) dodecanoate precursor are significantly influenced by key reaction parameters such as temperature and stirring.

Temperature: The reaction is typically conducted at an elevated temperature, for instance, at 333 K (60 °C). mdpi.comnih.gov Maintaining a specific temperature can influence the solubility of the reactants and the kinetics of the precipitation process, ensuring the desired product formation.

Stirring: Vigorous and constant mechanical stirring is crucial during the addition of the cobalt salt solution. mdpi.comnih.gov Stirring ensures a homogeneous mixture of the reactants, prevents localized high concentrations, and promotes the formation of a uniform precipitate. Inadequate stirring can hinder the efficient growth of the desired product. nih.gov

Table 2: Key Parameters for Cobalt(II) Dodecanoate Synthesis

| Parameter | Condition | Rationale | Source |

| Temperature | 60 °C (333 K) | Optimizes reaction kinetics and reactant solubility. | mdpi.comnih.gov |

| Stirring | Vigorous / Mechanical | Ensures homogeneity and uniform precipitate formation. | mdpi.comnih.gov |

| Reactant Addition | Dropwise | Controls the rate of reaction and precipitation. | mdpi.com |

Adaptation of General Cobalt Carboxylate Synthesis Protocols

The synthesis of Cobalt(II) dodecanoate is a specific application of a broader, well-established method for producing metal carboxylates. The procedure is often a direct adaptation of protocols used for other long-chain cobalt carboxylates. mdpi.com For example, the synthesis of Cobalt(II) dodecanoate has been successfully adapted from a previously published method for preparing cobalt hexadecanoate (B85987) (palmitate) salt. mdpi.com This highlights the versatility of aqueous precipitation routes for creating a family of cobalt carboxylate compounds by simply varying the chain length of the carboxylate salt.

Role of Cobalt(II) Dodecanoate as a Chemical Precursor

Cobalt(II) dodecanoate is highly valued as a precursor, particularly in the synthesis of cobalt nanoparticles with controlled shapes and sizes. mdpi.comrsc.orgresearchgate.netiaea.org Its long-chain dodecanoate ligands are instrumental in directing the growth of nanoparticles in subsequent reactions.

Synthesis of Cobalt Nanoparticles via Polyol Process

The polyol process is a widely used method for producing metallic nanoparticles, and Cobalt(II) dodecanoate is an effective precursor for this technique. mdpi.comrsc.orgresearchgate.net In this process, the precursor is reduced in a high-boiling-point liquid polyol, such as 1,2-butanediol (B146104), which acts as both the solvent and the reducing agent. rsc.orgresearchgate.net The reduction of the Co(II) ions from the precursor at high temperatures (e.g., 448 K) leads to the formation of metallic cobalt (Co) nanoparticles. rsc.orgresearchgate.net The choice of a long-chain carboxylate precursor like Cobalt(II) dodecanoate, rather than simpler salts like cobalt acetate (B1210297), is critical for achieving specific nanoparticle morphologies. mdpi.com

Formation of Cobalt Nanorods and Controlled Anisotropic Growth

A significant application of using Cobalt(II) dodecanoate in the polyol process is the synthesis of cobalt nanorods with controlled anisotropic growth. mdpi.comrsc.org The dodecanoate (laurate) ligands play a key role as capping agents that direct the crystal growth.

Research has shown that the laurate species preferentially adsorb onto the lateral facets of the hexagonal close-packed (hcp) cobalt nanocrystals that form initially. mdpi.comresearchgate.netresearchgate.net This preferential adsorption passivates these side surfaces, thereby inhibiting growth in those directions. As a result, the crystal growth is predominantly favored along the c-axis of the hcp structure. mdpi.comrsc.org This controlled, one-dimensional growth leads to the formation of elongated nanoparticles, or nanorods. mdpi.com

The dimensions of these nanorods can be controlled through various reaction parameters. Studies have reported the successful synthesis of cobalt nanorods with lengths up to 300-560 nm and diameters of approximately 10-20 nm. mdpi.comnih.gov The growth mechanism involves metallic cobalt being generated at the expense of a non-reduced solid lamellar intermediate phase, which acts as a reservoir for the carboxylate ligand. rsc.orgresearchgate.net This controlled anisotropic growth is fundamental to producing cobalt nanorods with specific aspect ratios and, consequently, tailored magnetic properties. mdpi.com

Table 3: Research Findings on Cobalt Nanorod Synthesis from Cobalt(II) Dodecanoate

| Finding | Description | Source(s) |

| Growth Mechanism | Anisotropic growth is driven by the preferential adsorption of laurate species onto the lateral facets of the hcp cobalt crystal, promoting elongation along the c-axis. | mdpi.comresearchgate.netresearchgate.net |

| Resulting Structure | Monocrystalline nanorods with a hexagonal close-packed (hcp) crystal structure. | mdpi.comrsc.orgresearchgate.net |

| Typical Dimensions | Lengths ranging from 100 nm to over 500 nm, with diameters typically around 10-20 nm. | mdpi.comnih.gov |

| Role of Precursor | Acts as the source of both Co(II) ions and the dodecanoate ligands that direct the anisotropic growth. | mdpi.comiaea.org |

Coordination Chemistry and Ligand Interactions of Cobalt Ii Dodecanoate

Coordination Modes of Dodecanoate (B1226587) Ligands with Cobalt(II) Centers

The dodecanoate anion (C₁₁H₂₃COO⁻), derived from lauric acid, is a versatile ligand capable of coordinating to the Cobalt(II) center through its carboxylate group. The specific coordination mode depends on various factors, including the solvent, temperature, and the presence of other ligands. The primary coordination modes for carboxylate ligands are:

Monodentate: One oxygen atom of the carboxylate group binds to the cobalt center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same cobalt center, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two different cobalt centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of dimeric or polymeric structures.

In the context of Cobalt(II) dodecanoate, these varied coordination modes allow for the assembly of complex architectures, from simple salts to extended networks. nih.gov For instance, the dodecanoate ligand can act as a capping agent on the surface of cobalt nanoparticles, where its coordination influences the particle's growth, shape, and stability. mdpi.combohrium.com In such cases, the carboxylate head group strongly adsorbs onto the metal surface, while the long hydrocarbon tail provides colloidal stability.

Structural Elucidation of Cobalt(II) Dodecanoate Complexes

Theoretical Modeling of Carboxylate/Cobalt Surface Interactions

Understanding the interaction between dodecanoate ligands and cobalt surfaces is critical for applications in catalysis and nanomaterial synthesis. researchgate.net Molecular dynamics (MD) simulations at the molecular mechanics level are powerful tools for gaining insights into the structure and dynamics of these organic films. researchgate.netresearchgate.netnih.govchemrxiv.org However, standard force fields often fail to accurately model the strong adsorption of carboxylates on metal surfaces, typically capturing only weaker physisorption interactions. aip.orgchemrxiv.org

To overcome the limitations of standard force fields, a more sophisticated approach using the Gaussian Lennard-Jones (GLJ) potential has been developed. researchgate.netchemrxiv.orgaip.orgchemrxiv.org This method incorporates an attractive Gaussian potential between the surface metal atoms and the ligand's heteroatoms, providing a more accurate description of the strong chemisorption interactions. nih.govacs.org

The GLJ potential has been specifically parameterized for the interaction between cobalt surfaces and carboxylate ligands. researchgate.netaip.org This approach has been validated by analyzing the interaction of oxygen with two different cobalt surfaces, achieving a root mean square deviation (RMSD) of approximately 3 kcal/mol, which corresponds to a percentage error of about 4%. researchgate.netresearchgate.netnih.govchemrxiv.org The versatility of the GLJ potential makes it suitable for a wide range of metal/ligand systems. researchgate.netnih.govchemrxiv.org

Using the parameterized GLJ potentials, molecular dynamics simulations have been employed to study cobalt facets decorated with laurate (dodecanoate) ligands. aip.org These simulations provide a dynamic picture of how factors like ligand concentration and surface structure influence the ordering and mobility of the adsorbed ligand film. researchgate.netnih.govchemrxiv.org

Simulations were performed on two different cobalt facets, Co(0001) and Co(112̄0), at various temperatures to mimic experimental conditions for nanoparticle synthesis. aip.org The results revealed that the laurate ligands are stably adsorbed on the cobalt surface. researchgate.net Furthermore, the simulations highlighted how ligand concentration affects the order of the organic film and demonstrated differing ligand mobility in the x and y directions, a phenomenon attributed to the surface corrugation on the Co(112̄0) facet. researchgate.netnih.govchemrxiv.org

| Parameter | Co(0001) Surface | Co(112̄0) Surface |

|---|---|---|

| Cobalt Atoms | 576 [p(12 × 12), four layers] | 588 [p(14 × 7), six layers] |

| Simulation Box Dimensions | 29.64 × 29.64 × 80 ų | 28.23 × 29.94 × 80 ų |

| Tested Temperatures | 301 K, 327 K, 353 K, 418 K, 448 K, 573 K | |

| Ligand for 100% Monolayer | 72 ligands (9.46 nb-L/nm²) | 49 ligands (5.8 nb-L/nm²) |

Formation and Characterization of Coordination Polymers Incorporating Cobalt(II) Dodecanoate

Coordination polymers are extended structures formed by linking metal ions (nodes) with organic ligands (linkers). Cobalt(II) is a common node in these materials due to its flexible coordination geometry. researchgate.netrsc.org Carboxylate ligands are excellent linkers because their bridging coordination modes can generate robust one-, two-, or three-dimensional networks. nih.govrsc.org

While specific examples focused solely on Cobalt(II) dodecanoate as the primary linker are not extensively documented, the principles of its formation can be inferred from related systems. The reaction of a Cobalt(II) salt with a dicarboxylate linker under solvothermal conditions can lead to the formation of 3D metal-organic networks. nih.gov The final dimensionality and topology of the polymer are influenced by the flexibility of the linker and the reaction conditions. nih.gov For instance, a Cobalt(II) coordination polymer based on a flexible dicarboxylate linker was found to form a layer-pillared 3D network with a cds topology. nih.gov

Given its long aliphatic chain, the dodecanoate ligand could be used in conjunction with other rigid or flexible linkers to create mixed-ligand coordination polymers. In such structures, the dodecanoate could act as a monodentate or bridging ligand, influencing the framework's dimensionality, porosity, and surface properties. The in-situ transformation of ligands during synthesis is another viable route for creating complex cobalt coordination polymers, highlighting the adaptability of these systems. rsc.org The characterization of such polymers typically involves single-crystal X-ray diffraction to determine the structure, along with thermal analysis (TG-DSC) and spectroscopy (FTIR) to assess their stability and composition. nih.gov

Material Science Applications: Nanomaterial Synthesis and Functionalization

Anisotropic Growth Mechanisms in Cobalt Nanomaterial Fabrication

The use of cobalt(II) dodecanoate (B1226587) is instrumental in achieving anisotropic growth, leading to the formation of cobalt nanostructures with non-spherical shapes, such as nanorods and nanowires. researchgate.netmdpi.com This control over morphology is crucial as the physical and chemical properties of nanoparticles are highly dependent on their shape and size. The polyol process, which uses a polyol as both a solvent and a reducing agent, is a common method for producing such materials. bohrium.comresearchgate.net In this process, starting with a precursor like cobalt laurate allows for the synthesis of cobalt nanorods with lengths up to 300 nm and diameters around 20 nm. researchgate.netmdpi.com

The anisotropic growth of these nanorods proceeds along the c-axis of the hexagonal close-packed (hcp) crystal structure. researchgate.netresearchgate.net The precise control over the final shape is governed by several factors, including the reaction temperature, the concentration of reactants, and the stirring rate during synthesis. researchgate.net For instance, cobalt nanorods with well-defined crystalline structures and smooth facets are typically produced at low stirring rates (below 150 rpm). researchgate.net

| Parameter | Observation | Resulting Morphology | Reference |

| Precursor | Cobalt(II) laurate | Anisotropic nanorods | researchgate.net, mdpi.com |

| Synthesis Method | Polyol Process | Crystalline hcp cobalt nanorods | bohrium.com, researchgate.net |

| Growth Direction | Along c-axis of hcp structure | Elongated nanostructures | researchgate.net, researchgate.net |

| Stirring Rate | < 150 rpm | Well-defined rods with smooth facets | researchgate.net |

| Stirring Rate | > 150 rpm | Increased structural disorder, rough surface | researchgate.net |

Preferential Adsorption of Laurate Species on Crystal Faces

The key mechanism behind the anisotropic growth of cobalt nanostructures is the selective adsorption of laurate (dodecanoate) anions onto specific crystal faces of the forming nanoparticle. researchgate.netmdpi.com Theoretical and experimental studies have shown that during the initial stages of crystal growth, laurate species preferentially adsorb on the lateral facets of the hexagonal close-packed (hcp) cobalt crystals. researchgate.netmdpi.comresearchgate.net

This preferential adsorption blocks or slows down the growth on these lateral faces, thereby promoting faster growth along the unblocked direction, which is the c-axis of the hcp structure. researchgate.netmdpi.com This directed growth results in the formation of elongated nanorods. The chemical potential of the laurate ligand is a critical parameter; as the reaction progresses, changes in this potential can alter the adsorption dynamics, leading to secondary growth phases, such as the formation of conical heads at the ends of the nanorods. mdpi.comresearchgate.net The strong binding of the carboxylate ligands to specific facets, such as the {112̄0} facets of nanorods, also contributes to the stability of the final crystalline structure. bohrium.com

Mechanisms of Morphology Control in Polyol Synthesis

The polyol process offers a versatile platform for controlling the morphology of cobalt nanomaterials by adjusting various reaction parameters. urfu.ruchimicatechnoacta.ru When cobalt(II) dodecanoate is used as the precursor, the resulting morphology is a product of the interplay between the reduction of Co(II) ions and the stabilizing effect of the dodecanoate ligands. bohrium.com

The molar ratio of the cobalt precursor to the polyol (acting as a reducing and stabilizing agent) is a key factor. For example, in syntheses using polyethylene (B3416737) glycol (PEG), varying the Co²⁺/OH(PEG) molar ratio leads to different nanostructures. urfu.ruchimicatechnoacta.ruresearchgate.net An increase in the relative concentration of the cobalt precursor can shift the final product from cobalt oxide (CoO) nanostructures to composites containing metallic cobalt (Co⁰/CoO) or other cobalt oxides like Co₃O₄, with corresponding changes in particle size and shape. urfu.ruchimicatechnoacta.ru

Table 1: Effect of Co²⁺/OH(PEG) Molar Ratio on Nanoparticle Morphology

| Molar Ratio (νCo²⁺/νOH(PEG)) | Resulting Nanophase | Average Particle Size/Morphology | Reference |

| 1:10 | CoO | Scaly structures, D = 15±5 nm | urfu.ru, chimicatechnoacta.ru |

| 1:100 | Co⁰/CoO | Bimodal spheroids, D = 12±3 nm / 3±1 nm | urfu.ru, chimicatechnoacta.ru |

| 1:500 | Co₃O₄ | Bimodal spheroids, D = 88±55 nm / 8±4 nm | urfu.ru, chimicatechnoacta.ru |

Other crucial parameters in the polyol synthesis include the basicity of the medium, the temperature ramping rate, and the specific type of polyol used. researchgate.net For instance, using 1,2-butanediol (B146104) as the solvent and a cobalt dicarboxylate precursor at 448 K can yield monocrystalline hcp Co nanorods with a nearly constant diameter of about 15 nm. researchgate.net The growth of these nanorods is fueled by a solid lamellar intermediate phase which acts as a reservoir for the carboxylate ligand. researchgate.net

Surface Functionalization of Cobalt Nanomaterials with Carboxylates

The surfaces of cobalt nanoparticles are often functionalized to enhance their stability, prevent aggregation, and impart specific chemical properties. nih.gov Carboxylates, such as the dodecanoate from the precursor, play a dual role as both shape-directing agents during synthesis and as surface-capping ligands on the final nanoparticles. bohrium.comresearchgate.net

The interaction between carboxylate ligands and the cobalt surface is a form of strong chemisorption. bohrium.comresearchgate.net This strong binding is critical for the stability of the nanoparticles, especially in catalytic applications where the surface structure influences activity and recyclability. bohrium.com The way these carboxylate ligands arrange on the nanoparticle surface can be studied using techniques like phase modulation infrared reflection absorption spectroscopy, which helps in understanding the stability of different nanoparticle shapes. bohrium.com For instance, the superior stability of cobalt nanorods in certain catalytic reactions is linked to the robust binding of carboxylate ligands on their specific crystal facets. bohrium.com

While dodecanoate is used as an intrinsic functionalizing agent during synthesis, other ligands can also be introduced for specific purposes. The functionalization of carbon-coated cobalt nanoparticles with aromatic sulfonic acids, for example, has been investigated to introduce a high degree of surface functionality for applications in catalysis and biomedicine. nih.gov

Integration of Cobalt(II) Dodecanoate Derived Materials in Nanostructured Devices

Cobalt nanomaterials derived from cobalt(II) dodecanoate, particularly anisotropic structures like nanorods and nanowires, are of significant interest for integration into nanostructured devices due to their unique magnetic and catalytic properties. mdpi.combohrium.com

The shape anisotropy of cobalt nanorods leads to significant magnetic anisotropy, making them promising candidates for rare-earth-free permanent magnets. mdpi.comresearchgate.net By consolidating magnetically pre-aligned cobalt nanorods, it is possible to fabricate bulk magnets with high coercivity. researchgate.net The magnetic properties are strongly tied to the morphology and microstructure of the nanoparticles. researchgate.net For instance, cobalt nanowire arrays exhibit high coercivity, which is a desirable property for permanent magnets and high-density magnetic data storage. rsc.org

Table 2: Magnetic Properties of Cobalt Nanowire Arrays

| Volume Fraction (f) | Coercivity (kOe) | Remanence (emu g⁻¹) | Remanence Ratio (Mr/Ms) | Reference |

| 0.05% | 6.9 | 0.5 | 0.77 | rsc.org |

| 41.5% | 4.0 | 67.9 | 0.50 | rsc.org |

In the realm of catalysis, cobalt nanoparticles functionalized with carboxylates have demonstrated high activity and selectivity in reactions like the solvent-free dehydrogenation of alcohols. bohrium.com The ferromagnetic nature of these nanoparticles also allows for easy separation and recycling from the reaction mixture. bohrium.com Furthermore, materials derived from cobalt precursors, such as cobalt hydroxide (B78521), can be integrated with other nanomaterials like silver nanoparticles to create hybrid structures with enhanced electrocatalytic activity for applications like the oxygen evolution reaction (OER). rsc.org

Catalytic Applications of Cobalt Ii Dodecanoate and Its Derivatives

Cobalt Dodecanoate (B1226587) as a Precatalyst in Organic Transformations

Cobalt(II) dodecanoate is frequently employed as a precatalyst, a stable precursor compound that transforms into a catalytically active species under reaction conditions. While not always catalytically active itself, it provides a reliable source of cobalt for generating highly active nanoparticles or complexes in situ. For instance, cobalt complexes for various organic transformations are often synthesized from cobalt salts like cobalt(II) acetate (B1210297) or cobalt(II) chloride, with the ligands dictating the final catalytic properties. researchgate.netcolab.wsresearchgate.net The synthesis of catalytically active cobalt nanoparticles often involves the thermal decomposition of an organometallic precursor like cobalt dodecanoate. scispace.comacs.org The dodecanoate ligand can also act as a capping agent during nanoparticle formation, influencing the size, shape, and surface chemistry of the resulting catalyst.

The general approach involves the reduction of Co(II) salts in the presence of appropriate ligands to generate lower-valent cobalt species, which are often the true catalysts. wiley-vch.de The use of cobalt dodecanoate is particularly advantageous in creating materials like cobalt carbide nanochains, where it serves as the cobalt source that is decomposed to form the final nanostructure. wikipedia.org This role as a precursor is fundamental to its application in the catalytic fields discussed below.

Catalysis by Ligand-Decorated Cobalt Nanoparticles

Cobalt nanoparticles synthesized from precursors such as cobalt(II) dodecanoate are often "decorated" with capping ligands, which are molecules that bind to the nanoparticle surface. These ligands, which can be the dodecanoate anions themselves or other agents like lauric acid and hexadecylamine, are crucial for controlling the nanoparticle's growth, preventing aggregation, and tuning its catalytic performance. scispace.com The nature and coverage of these ligands can dramatically influence the activity and selectivity of the catalyst by modifying the accessibility of active sites on the nanoparticle surface. scispace.comacs.org The catalytic performance is strongly dependent on the structural characteristics of the particles, which can be finely tuned using wet chemistry synthesis methods that employ these capping agents. scispace.com

Ligand-decorated cobalt nanoparticles have emerged as efficient catalysts for the acceptorless dehydrogenation of alcohols, a green chemistry process that produces valuable carbonyl compounds and hydrogen gas as the only byproduct. rsc.org Unsupported cobalt nanoparticles have shown high activity for the conversion of secondary alcohols to their corresponding ketones. scispace.comrsc.org For example, cobalt nanorods have demonstrated high conversions (up to 85% after 24 hours) and complete selectivity for the dehydrogenation of 2-octanol (B43104) to 2-octanone. scispace.comacs.org In contrast, cobalt nanoplatelets were found to be almost inactive, highlighting a strong dependence on nanoparticle morphology and surface chemistry. scispace.comacs.org

The effectiveness of the catalyst is also influenced by the reaction conditions. Studies on ethanol (B145695) dehydrogenation show that cobalt nanoparticles can selectively produce acetaldehyde (B116499). semanticscholar.org The reaction pathway can be tuned by the catalyst support and the presence of nitrogen doping, with some systems achieving high selectivity to acetaldehyde at specific temperature ranges. semanticscholar.org

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Temp (°C) | Time (h) | Reference |

| Co Nanorods | 2-Octanol | 2-Octanone | up to 85 | 100 | - | 24 | scispace.comacs.org |

| Co Nanoplatelets | 2-Octanol | 2-Octanone | ~0 | - | - | 24 | scispace.comacs.org |

| Co@NC-ZIFSA | Ethanol | Acetaldehyde | ~80 | ~60 | 450 | - | semanticscholar.org |

| Co Pincer Complex | Various Alcohols | Carboxylate Salts | High Yields | - | - | - | acs.org |

Cobalt-based nanoparticles are active catalysts for oxidation reactions, including the oxidation of styrene (B11656). The size and morphology of the cobalt oxide nanoparticles, often prepared from cobalt precursors, strongly influence their catalytic activity and product selectivity. rsc.orgrsc.org In the oxidation of styrene using hydrogen peroxide as a green oxidant, different supported cobalt oxide nanocrystals (Co₃O₄) have shown varying performance. rsc.orgrsc.org

Typically, the main products are styrene oxide and benzaldehyde. rsc.orgmdpi.com Research indicates that smaller Co₃O₄ particles tend to exhibit higher catalytic activity. rsc.org For instance, one study found that a catalyst labeled Co₃O₄-550 gave a higher conversion of styrene, while another, Co₃O₄-650, with larger nanoparticles, showed higher selectivity towards the desired styrene oxide (epoxide). rsc.orgrsc.org Another catalytic system using CoNPs/MgO with TBHP as an oxidant achieved total conversion to the epoxide with excellent yield and high selectivity. mdpi.com

| Catalyst | Oxidant | Conversion (%) | Selectivity to Styrene Oxide (%) | Selectivity to Benzaldehyde (%) | Temp (°C) | Time (h) | Reference |

| Co₃O₄-550 | H₂O₂ | 99 | 90 | 10 | 70 | 8 | rsc.org |

| Co₃O₄-650 | H₂O₂ | 99 | 96 | 4 | 70 | 8 | rsc.org |

| CoNPs/MgO | TBHP | 100 | High | - | 82 | 24 | mdpi.com |

Cobalt catalysts are effective in hydrodeoxygenation (HDO) and decarboxylation reactions, which are vital for upgrading biomass-derived oils (bio-oils) into biofuels. mdpi.comresearchgate.net These processes remove oxygen from fatty acids and other oxygenates. The two main pathways are HDO, which retains the carbon number of the parent molecule, and decarboxylation/decarbonylation, which removes a carbon atom as CO₂ or CO. mdpi.comresearchgate.net

The catalytic ability of cobalt-based systems for these reactions is well-documented. mdpi.com For example, a bifunctional cobalt-based zeolite NaX catalyst (Co/NaX) achieved up to 83.7% conversion of stearic acid under an inert atmosphere, with decarboxylation and decarbonylation being the dominant pathways. mdpi.com The choice of catalyst can steer the reaction towards a specific pathway. A Co-MOF-derived catalyst favored decarboxylation/decarbonylation of a laurate ester, while a Co/ZSM-5 catalyst promoted the HDO pathway to produce dodecane. researchgate.net Similarly, cobalt catalysts supported on titanium dioxide have been used for the HDO of lignin-derived model compounds like 4-propylguaiacol. nih.gov

| Catalyst | Substrate | Main Product(s) | Conversion (%) | Selectivity (%) | Temp (°C) | Reference |

| Co/NaX | Stearic Acid | Heptadecane | 83.7 | ~28 (to Heptadecane) | - | mdpi.com |

| Co-MOF-700 | Laurate Ester | Undecane | 100 | 67.6 | 260 | researchgate.net |

| Co/ZSM-5 | Methyl Laurate | Dodecane | 100 | 79.1 | 260 | researchgate.net |

| Co/TiO₂-A | 4-Propylguaiacol | Propylcyclohexane | High | - | 280-310 | nih.gov |

Cobalt Carbide Nanomaterials Derived from Cobalt Dodecanoate for Catalysis

Cobalt(II) dodecanoate serves as an effective precursor for the controlled synthesis of cobalt carbide (Co₂C) nanomaterials. For example, Co₂C nanochains have been synthesized using cobalt laurate as the precursor. wikipedia.org Cobalt carbide itself has been investigated as a catalyst, particularly in Fischer-Tropsch synthesis (FTS), a process for producing liquid hydrocarbons from synthesis gas (CO and H₂).

The formation of cobalt carbide from metallic cobalt catalysts can occur under specific FTS reaction conditions, such as low H₂/CO ratios and high temperatures. rsc.org The presence of the carbide phase significantly impacts catalytic activity and product selectivity. Compared to metallic cobalt, cobalt carbide generally shows lower catalytic activity but enhances the selectivity towards methane, carbon dioxide, and isohydrocarbons. rsc.org The controlled synthesis of cobalt carbide nanostructures from precursors like cobalt acetate (a related carboxylate) has also been demonstrated, with the resulting materials showing distinct magnetic and potentially catalytic properties. x-mol.com The catalytic performance of cobalt carbide catalysts can be influenced by preparation methods and the presence of promoters like manganese. rsc.orgmdpi.com

Mechanism of Catalytic Activity and Ligand Effects

The catalytic activity of cobalt dodecanoate-derived catalysts is governed by a combination of factors, including the nature of the active sites, the nanoparticle's morphology, and the influence of surface ligands. scispace.comacs.orgrsc.org

In many transformations catalyzed by cobalt complexes, the mechanism involves the formation of organometallic intermediates, such as five-membered cobaltacycles, through the oxidative cyclometalation of substrates to a low-valent cobalt center. nih.gov For dehydrogenation reactions, the mechanism can involve a cobalt hydride intermediate formed after the initial alcohol dehydrogenation step. acs.org

Ligand effects are particularly critical in catalysis by nanoparticles. Capping ligands, such as the dodecanoate anion, can control access to the catalytic surface. The catalytic activity in alcohol dehydrogenation was found to depend critically on the coordinating ability of the adsorbed ligands and their ability to reversibly dissociate from the metal surface during the reaction. scispace.comacs.org Strongly bound ligands can block active sites and render the catalyst inactive, whereas weakly or reversibly bound ligands allow the substrate to access the surface and the reaction to proceed. scispace.comacs.org

Exploration of Synergistic Catalytic Effects in Multi-Component Systems

In the realm of catalytic chemistry, the combination of multiple catalytic species to achieve a performance greater than the sum of the individual components is a key area of investigation. This phenomenon, known as synergistic catalysis, is particularly relevant in oxidation reactions where complex multi-step mechanisms are often involved. For cobalt-based catalysts, including Cobalt(II) dodecanoate, the pairing with a co-catalyst can lead to significant enhancements in reaction rates, selectivity, and efficiency under milder conditions. A prime example of such a synergistic relationship is observed in the aerobic oxidation of hydrocarbons when a cobalt salt is used in conjunction with N-hydroxyphthalimide (NHPI).

The synergy between a cobalt catalyst and NHPI lies in their complementary roles in the radical chain reaction mechanism of aerobic oxidation. The cobalt salt, in its Co(II) state, facilitates the decomposition of hydroperoxides, which are key intermediates in the oxidation process. This decomposition generates additional radical species, thereby propagating the chain reaction. Simultaneously, the cobalt catalyst interacts with N-hydroxyphthalimide to generate the phthalimide-N-oxyl (PINO) radical. PINO is a highly effective hydrogen atom abstractor, capable of initiating the oxidation chain by abstracting a hydrogen atom from the hydrocarbon substrate, particularly from benzylic C-H bonds. This dual activation mechanism, where the cobalt catalyst manages hydroperoxide decomposition and PINO generation, leads to a catalytic cycle that is significantly more efficient than what can be achieved with either component alone.

Detailed research into analogous systems provides clear evidence of this synergistic effect. For instance, a study on the aerobic oxidation of various alkyl aromatics using a multi-component system of cobalt(III) acetylacetonate (B107027) and N-hydroxyphthalimide demonstrated exceptionally high yields and selectivities for the corresponding ketones. The findings from this research underscore the powerful synergistic effect achievable with such multi-component systems.

The following table summarizes the catalytic performance of the synergistic Co(acac)₃/NHPI system in the oxidation of ethylbenzene, showcasing the high efficiency of this multi-component approach.

Table 1: Synergistic Catalysis in Ethylbenzene Oxidation

| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Yield (%) |

|---|

Reaction Conditions: 70 °C, atmospheric oxygen pressure.

The data clearly indicates that the combined catalytic system achieves near-quantitative conversion and selectivity, a result that is not attainable under such mild conditions with either the cobalt salt or NHPI alone. This high level of performance is a direct consequence of the synergistic interaction between the two components, where the rate of radical formation and the efficiency of the catalytic cycle are dramatically enhanced.

Further research has explored the application of this synergistic principle to a broader range of substrates. The versatility of the cobalt/NHPI system has been demonstrated in the oxidation of other alkyl aromatics, consistently delivering high yields of the desired ketone products.

Table 2: Substrate Scope in Synergistic Cobalt/NHPI Catalysis | Substrate | Product | Conversion (%) | Selectivity (%) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Diphenylmethane | Benzophenone | >99 | >99 | >99 | | 4-Methylanisole | 4-Methoxyacetophenone | 98 | >99 | 98 | | Indane | 1-Indanone | 99 | >99 | 99 |

Reaction Conditions: 70 °C, atmospheric oxygen pressure.

These results further solidify the concept that multi-component systems featuring a cobalt salt, such as Cobalt(II) dodecanoate, and a co-catalyst like N-hydroxyphthalimide, can offer a powerful strategy for achieving highly efficient and selective aerobic oxidation of hydrocarbons. The exploration of such synergistic effects continues to be a promising avenue for the development of advanced catalytic processes.

Separation Science and Extraction Processes

Cobalt(II) Extraction Using Microemulsion Systems

Microemulsions are thermodynamically stable, isotropic, and transparent mixtures of an aqueous phase, an oil phase, and an amphiphile. researchgate.net They have emerged as a promising medium for the extraction and separation of metal ions. Research has been conducted on a microemulsion system composed of sodium laurate (the sodium salt of dodecanoic acid), n-pentanol, n-heptane, and an aqueous NaCl solution for the specific extraction of Cobalt(II). researchgate.netiaea.orgscribd.com

The formation and structure of a microemulsion are highly dependent on the precise composition and ratio of its components. In the system developed for Cobalt(II) extraction, sodium laurate acts as the primary surfactant, n-pentanol as a co-surfactant, and n-heptane as the oil phase. researchgate.netiaea.org The structure of this specific sodium laurate/pentan-1-ol/heptane/NaCl microemulsion system was characterized using dilution and conductivity methods to understand its phase behavior and ensure the formation of a stable microemulsion suitable for extraction processes. researchgate.netiaea.orgscribd.com

The transfer of Cobalt(II) from the aqueous phase to the microemulsion phase is driven by a chemical reaction at the interface. Studies have confirmed that the extraction mechanism involves the formation of a specific compound. researchgate.netiaea.org Cobalt(II) in the aqueous solution, likely present as a chloro-complex in the NaCl medium, reacts with the dodecanoate (B1226587) (laurate) anion from the surfactant. The extracted species has been identified as an ion-pair complex, [CoCl]⁺[R₁₁COO]⁻ , where R₁₁COO⁻ represents the dodecanoate anion. researchgate.netiaea.orgscribd.com This formation was verified through the method of continuous variation of the sodium dodecanoate concentration, confirming the stoichiometry of the extracted complex. researchgate.netiaea.org

To maximize the extraction of Cobalt(II), several key parameters that influence the equilibrium and efficiency of the microemulsion system were investigated. These parameters include the concentration of the co-surfactant (n-pentanol), pH of the aqueous feed solution, the ratio of the aqueous phase to the microemulsion phase (phase ratio), contact time, and the concentration of the electrolyte (NaCl). researchgate.netiaea.orgscribd.com By systematically adjusting these factors, optimal conditions were identified that resulted in a Cobalt(II) extraction percentage of up to 98.9%. researchgate.netiaea.orgscribd.com

Below is a table summarizing the parameters optimized for the extraction of Co(II) using the sodium laurate microemulsion system.

| Maximum Extraction Yield | The highest percentage of Co(II) transferred to the microemulsion. | Up to 98.9% under optimal conditions. researchgate.netiaea.orgscribd.com |

Application in Selective Metal Ion Separation (e.g., Co(II)/Ni(II))

The separation of cobalt(II) from nickel(II) is a significant challenge in hydrometallurgy due to their similar ionic radii and chemical properties. chemrxiv.org Carboxylate-based extractants are often employed in solvent extraction processes to achieve this separation. While specific studies focusing solely on cobalt(II) dodecanoate for Co(II)/Ni(II) separation are not extensively detailed in the provided literature, the principles governing the use of carboxylate extractants are relevant. The selectivity of these systems often relies on the differential stability of the metal-carboxylate complexes formed. For instance, dicyanamide-based ionic liquids have demonstrated the ability to achieve separation factors for Co/Ni higher than 100. mdpi.com In some cases, separation factors greater than 1000 have been achieved by optimizing the aqueous phase composition, for example by using NaCl. researchgate.net This highlights the potential for carboxylate systems, including those involving dodecanoate, to be tailored for high-selectivity separations.

The table below shows separation factors achieved for Co(II)/Ni(II) using different extraction systems, illustrating the potential for high selectivity.

Table 2: Co(II)/Ni(II) Separation Factors for Various Extraction Systems

| Extractant/System | Aqueous Phase | Separation Factor (βCo/Ni) | Reference |

|---|---|---|---|

| [Pn₃NC₂OC₂][Dca] in MIBK | 2M NaCl | 108 | mdpi.com |

| [Pn₃NC₂OC₂][Dca] in MIBK | 4M NaCl | 160 | mdpi.com |

| Dicyanamide-based TSIL | 4M NaCl | >1000 | researchgate.net |

Development of Carboxylate-Based Ionic Liquids for Metal Extraction

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as alternative "green" solvents for liquid-liquid extraction processes. alfa-chemistry.com Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to conventional volatile organic compounds. alfa-chemistry.com

Task-specific ionic liquids (TSILs) can be designed where the anion or cation of the IL has a specific functional group capable of complexing with a target metal ion. researchgate.net Carboxylate anions, such as dodecanoate, can be incorporated into the structure of an ionic liquid to create an extractant. The extraction capability of such ILs is strongly correlated with the ability of the anion to form stable complexes with the metal cation. mdpi.com For instance, dicyanamide (B8802431) (Dca⁻) based ionic liquids have shown high extraction efficiency for Co(II). mdpi.commdpi.com The mechanism of extraction is typically through ion exchange, where the metal ion from the aqueous phase is complexed by the IL's anion and transferred into the IL phase. alfa-chemistry.com While a wide range of anions like thiosalicylate and dicyanamide have been investigated, the use of long-chain carboxylates like dodecanoate in ILs presents a viable strategy for developing effective and selective metal extraction systems. mdpi.comnih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| Cobalt(II) dodecanoate |

| Sodium dodecanoate |

| Sodium laurate |

| n-pentanol |

| n-heptane |

| Sodium chloride |

| Cobalt(II) |

| Nickel(II) |

| [Pn₃NC₂OC₂][Dca] |

| Methyl isobutyl ketone |

| Dicyanamide |

| Thiocyanate |

Polymer Science and Additive Research

Role as a Pro-oxidant in Polymer Degradation

Cobalt(2+);dodecanoate (B1226587) and other cobalt carboxylates are recognized for their ability to act as pro-oxidants, accelerating the degradation of polymers, particularly polyolefins. This property is of interest for applications where controlled degradation of plastic materials is desirable.

Research has demonstrated that cobalt carboxylates, such as cobalt stearate (B1226849), significantly accelerate the thermo-oxidative degradation of low-density polyethylene (B3416737) (LDPE) films. researchgate.netsemanticscholar.org The inclusion of these additives renders the polymer films highly susceptible to degradation when exposed to heat and oxygen. researchgate.netsemanticscholar.org Studies on LDPE containing cobalt stearate have shown a dramatic decrease in the polymer's lifetime, highlighting the pro-oxidative capability of the additive. semanticscholar.orgresearchgate.netresearcher.life

The degradation process is characterized by the formation of oxygen-containing functional groups, such as carbonyl and vinyl species, on the surface of the polyethylene. researchgate.netsemanticscholar.org The concentration of the cobalt carboxylate additive has a direct impact on the rate of degradation; an increase in the concentration of cobalt stearate in LDPE films promotes thermo-oxidative degradation. researchgate.net Furthermore, the effectiveness of the pro-oxidant is also influenced by the chain length of the carboxylate ligand, with longer chains showing a greater degradative effect. researchgate.netsemanticscholar.org The reactivity of polyolefins towards oxidation generally follows the order: isotactic polypropylene (B1209903) (itPP) > LDPE > linear low-density polyethylene (LLDPE) > high-density polyethylene (HDPE). mdpi.comelsevierpure.com

| Cobalt Carboxylate | Concentration (% w/w) | Observed Effect on LDPE | Reference |

|---|---|---|---|

| Cobalt Stearate (CoSt3) | 0.05–0.2 | Accelerated thermo-oxidative degradation, formation of carbonyl and vinyl species. Degradation increases with concentration. | researchgate.netsemanticscholar.org |

| Cobalt Palmitate (CoPal3) | 0.05–0.2 | Accelerated thermo-oxidative degradation. Less effective than Cobalt Stearate. | researchgate.netsemanticscholar.org |

| Cobalt Laurate (CoLau3) | 0.05–0.2 | Accelerated thermo-oxidative degradation. Less effective than Cobalt Stearate and Cobalt Palmitate. | researchgate.netsemanticscholar.org |

The pro-oxidant action of cobalt carboxylates involves the initiation and acceleration of radical chain reactions within the polymer matrix. mdpi.com In the presence of oxygen, these additives facilitate the formation of hydroperoxides, which are unstable and decompose to create free radicals. mdpi.com These radicals then participate in a series of reactions that lead to the cleavage of the polymer chains, a process known as chain scission. researchgate.net This results in a reduction of the polymer's molecular weight and a deterioration of its mechanical properties, such as tensile strength and elongation at break. researchgate.netsemanticscholar.org

The degradation mechanism is a complex process that can be influenced by factors such as temperature and UV radiation. mdpi.com Metal elements, like cobalt, can catalyze the dehydration and chain breakage of the polymer, leading to the formation of a stable carbon layer in some cases. mdpi.com

Investigation of Cobalt Dodecanoate in Polymer Formulations

Cobalt dodecanoate and similar cobalt salts are incorporated into various polymer formulations to achieve desired degradation characteristics. For instance, cobalt stearate has been blended with LDPE in concentrations ranging from 0.05% to 0.2% (w/w) to study its effect on thermo-oxidative degradation. researchgate.netsemanticscholar.org The results from such studies provide valuable data on how these additives influence the material's properties over time and under different environmental conditions. The degradation is often monitored through techniques like FTIR spectroscopy, which tracks the formation of oxidative products, and by measuring changes in mechanical properties. researchgate.netsemanticscholar.org

Comparative Studies with Other Metal Carboxylate Polymer Additives

The pro-oxidative efficacy of cobalt carboxylates has been compared with that of other transition metal carboxylates. In studies on the thermo-oxidative degradation of LDPE, the effectiveness of metal stearates was found to follow the order: cobalt > manganese > iron. researchgate.net However, under photo-oxidative conditions, iron stearate was found to be as effective as cobalt and manganese stearates in initiating degradation. researchgate.net

A synergistic effect has been observed when different metal stearates are combined. For example, the combination of iron and cobalt stearates at the same concentration has been shown to enhance the degradation of polyethylene, with the effect being more pronounced in thermal degradation than in UV-induced degradation. mdpi.com

| Metal Stearate | Thermo-oxidative Degradation Efficacy | Photo-oxidative Degradation Efficacy | Reference |

|---|---|---|---|

| Cobalt Stearate | High | High | researchgate.net |

| Manganese Stearate | Medium | High | researchgate.net |

| Iron Stearate | Low | High | researchgate.net |

Potential as an Oxygen Scavenger in Polymer Packaging

Beyond its role as a pro-degradant, cobalt(2+);dodecanoate and other cobalt salts are utilized as catalysts in oxygen scavenging systems for active packaging. umicore.comgoogle.com In this application, the cobalt compound catalyzes the oxidation of a polymer or an oxidizable substrate within the packaging material. nih.gov This reaction consumes residual oxygen within the package, thereby extending the shelf life of oxygen-sensitive products like food and beverages. umicore.comscispace.com

Cobalt stearate is a commonly used catalyst in oxygen scavenging systems for Polyethylene Terephthalate (PET) packaging. umicore.com The active layer containing the cobalt catalyst can be in direct contact with the food or separated by a passive polymer layer. nih.gov The use of such systems can reduce the need for preservatives in food products. umicore.com Preferred catalysts for these applications include salts of cobalt with long-chain acids, such as cobalt acetate (B1210297), cobalt neodecanoate, and cobalt stearate. google.com

Computational and Theoretical Investigations of Cobalt Ii Dodecanoate Systems

Density Functional Theory (DFT) Studies of Cobalt(II) Carboxylate Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. mdpi.com For cobalt(II) carboxylates, DFT studies provide a fundamental understanding of bonding, magnetic properties, and molecular geometry. These calculations can elucidate the nature of the cobalt-oxygen bonds within the carboxylate ligand framework and how the long dodecanoate (B1226587) chain might influence the electronic environment of the Co(II) center.

DFT calculations on various cobalt(II) complexes have shown that the choice of functional and basis set is critical for accurately predicting properties. whiterose.ac.uk For instance, studies on cobalt oxides, which are often products of cobalt carboxylate decomposition, utilize the DFT+U method to account for strong on-site Coulomb interactions of the d-electrons. whiterose.ac.uk A Ueff value of 3.0 eV has been found to appropriately describe the mechanical, electronic, and magnetic structures of Co, CoO, and Co3O4 phases. whiterose.ac.uk

In a typical DFT study of a cobalt(II) carboxylate complex, key parameters such as bond lengths, bond angles, and the distribution of electron density are determined. The calculations also reveal the arrangement and energies of the molecular orbitals, particularly the d-orbitals of the cobalt ion, which dictate the complex's reactivity and spectral properties. For a Co(II) ion (a d7 system), DFT can predict the spin state, which is crucial for its magnetic behavior. In an octahedral environment, a Co(II) complex can exist in either a high-spin or low-spin state, and DFT calculations can determine which is energetically more favorable. For example, the magnetic moment for a low-spin octahedral Co(II) complex has been calculated to be 1.83 B.M. mdpi.com

| Species | Ueff Value (eV) | Calculated Magnetic Moment per Co atom (µB) | Band Gap (eV) |

|---|---|---|---|

| Co (hcp) | 3.0 | 1.73 | - |

| CoO | 3.0 | 2.67 | 1.90 |

| Co3O4 (Co2+) | 3.0 | 2.63 | 1.70 |

| Co3O4 (Co3+) | 3.0 | 0.00 | 1.70 |

This table presents data from DFT+U calculations on cobalt and cobalt oxides, which are relevant products from the decomposition of cobalt(II) dodecanoate. The Ueff parameter is an on-site Coulomb correction. Data sourced from studies on cobalt systems. whiterose.ac.uk

Computational Modeling of Surface Adsorption and Reaction Pathways

Computational modeling is instrumental in understanding how cobalt(II) dodecanoate interacts with surfaces and the subsequent reaction pathways it may undergo, for example, during the formation of supported catalysts or thin films. These models can simulate the adsorption of the molecule onto a substrate, identifying the most stable adsorption sites and configurations.

Force fields and quantum mechanics methods can be used to calculate the adsorption energies of molecules on surfaces. For instance, the adsorption of cobalt(II) complexes on materials like bentonite (B74815) clay has been studied, revealing that the process can be temperature-dependent and endothermic. researchgate.net Thermodynamic parameters such as the change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) can be calculated to fully characterize the adsorption process.

Modeling reaction pathways, such as the thermal decomposition of cobalt(II) dodecanoate to form cobalt nanoparticles or oxides, is often accomplished using DFT. nih.gov These calculations can map out the potential energy surface of the reaction, identifying transition states and calculating activation energy barriers. nih.gov This information is vital for understanding the kinetics of the decomposition process and for controlling the final product. For example, ab initio molecular dynamics simulations based on DFT+U have been used to investigate the pathways for oxygen evolution at cobalt-based catalysts, identifying key intermediates like Co(IV)-oxyl species. nih.gov While not specific to the dodecanoate ligand, these studies showcase the power of computational modeling in elucidating complex reaction mechanisms involving cobalt.

| Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| 303 | -1.22 | 18.66 | 65.61 |

| 313 | -1.87 | ||

| 323 | -2.53 | ||

| 333 | -3.18 |

This table shows example thermodynamic data for the adsorption of a cobalt(II) complex, illustrating the type of information that can be obtained from computational and experimental adsorption studies. The positive ΔH indicates an endothermic process. Data adapted from a study on cobalt(II) complex adsorption. researchgate.net

Simulations of Cobalt Nanoparticle Growth and Morphological Evolution

Cobalt(II) dodecanoate is frequently used as a precursor for the synthesis of cobalt-based nanoparticles. Computational simulations are key to understanding the mechanisms of nanoparticle formation, from the initial decomposition of the precursor to the subsequent nucleation, growth, and morphological evolution of the nanoparticles.

Simulations can model the thermal decomposition of the cobalt carboxylate precursor, showing how the long dodecanoate ligands detach and how cobalt atoms begin to aggregate. mdpi.com Molecular dynamics (MD) simulations can track the movement and interaction of atoms and molecules over time, providing a dynamic picture of nanoparticle growth. These simulations can help predict how synthesis parameters, such as temperature and precursor concentration, affect the final size and shape of the nanoparticles.

Quantum mechanical calculations can be used to simulate the optical properties of the resulting cobalt nanoparticles. mdpi.com For example, the optical absorption maxima of cobalt nanoparticles can be calculated via intra-band quantum excitation and compared with experimental UV-visible absorption spectra. mdpi.com Such simulations have shown a blue-shift in the absorption maxima as the particle size decreases, a quantum confinement effect that is well-described by theoretical models. mdpi.com These simulations are crucial for understanding the structure-property relationships of the synthesized nanomaterials.

Theoretical Approaches to Catalyst Design and Activity Prediction

Theoretical and computational approaches are increasingly used to design new catalysts and predict their activity, moving beyond trial-and-error experimentation. nih.gov When using cobalt(II) dodecanoate as a precursor to create catalytic materials, such as supported cobalt nanoparticles for Fischer-Tropsch synthesis, theoretical models can guide the synthesis to achieve optimal performance.

One key strategy in catalyst design is to tune the metal-support interactions. nih.gov DFT calculations can model the interface between a cobalt nanoparticle and a support material (e.g., TiO2, Al2O3), predicting how the support influences the electronic structure and, consequently, the catalytic activity of the cobalt. For instance, it has been shown that reducible supports can enhance catalytic performance. nih.gov

Computational screening can be used to predict the catalytic activity of different materials for a specific reaction. By calculating key descriptors, such as the binding energy of reactants and intermediates to the catalyst surface, it is possible to predict reaction rates and selectivity. This "in silico" screening allows researchers to identify promising catalyst formulations before they are synthesized in the lab. For cobalt-based catalysts, theoretical studies can investigate the elementary steps of a catalytic cycle, such as the adsorption and dissociation of reactants, to identify the rate-limiting step and suggest modifications to the catalyst structure to overcome this bottleneck. These approaches pave the way for the rational design of highly efficient catalysts derived from precursors like cobalt(II) dodecanoate.

Advanced Characterization Techniques in Cobalt Ii Dodecanoate Research

Structural and Morphological Analysis

Structural and morphological analyses are fundamental to understanding the physical properties of cobalt(II) dodecanoate (B1226587) materials. Techniques such as X-ray Diffraction and electron microscopy reveal crystalline phases, particle size, and shape.

X-ray Diffraction (XRD) for Crystal Structure and Phase Identification

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of cobalt(II) dodecanoate. It is instrumental in identifying the compound and monitoring its transformation during chemical processes, such as the synthesis of cobalt nanoparticles.

In studies involving the polyol process, XRD is used to compare the precursor, cobalt(II) dodecanoate [Co(C₁₁H₂₃COO)₂], with intermediate phases and final products. researchgate.net The diffraction pattern of the initial cobalt(II) dodecanoate precursor is distinct from the poorly crystallized intermediate solids that form as the reaction proceeds. researchgate.net This change indicates that the precursor dissolves in the solvent before reduction occurs. researchgate.net

As the reaction progresses, XRD patterns show the gradual disappearance of the intermediate phase and the emergence of peaks corresponding to metallic cobalt, typically with a hexagonal close-packed (hcp) structure. researchgate.netresearchgate.net In some cases, a face-centered cubic (fcc) cobalt structure can also be identified. researchgate.net The analysis of these patterns allows for phase identification and quantitative analysis of the different crystalline forms present in a sample. tue.nl For instance, Rietveld refinement of XRD data can determine the relative weight percentage of different cobalt phases. tue.nl

Table 1: Representative XRD Findings for Cobalt Species Derived from Cobalt(II) Dodecanoate

| Sample | Identified Phase(s) | Key Observations | Reference |

|---|---|---|---|

| Precursor | Cobalt(II) Dodecanoate | Crystalline pattern distinct from reaction intermediates. | researchgate.net |

| Intermediate Solid | Poorly crystallized material | Indicates dissolution and transformation of the precursor. | researchgate.net |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Nanoparticle Characterization

Transmission Electron Microscopy (TEM) and its high-resolution variant (HR-TEM) are indispensable for characterizing the morphology, size distribution, and atomic-level structure of nanoparticles synthesized from cobalt(II) dodecanoate.

TEM images provide direct visualization of the nanoparticles, revealing their shape and size. For example, the polyol synthesis using cobalt(II) dodecanoate as a precursor is known to produce anisotropic cobalt nanorods. researchgate.net TEM analysis can track the evolution of these nanostructures over time, showing the intermediate solid phase diminishing as the cobalt nanorods form and grow. researchgate.net

HR-TEM goes a step further by resolving the crystal lattice of individual nanoparticles. This capability allows for the unambiguous identification of the crystal structure (e.g., hcp or fcc) and the orientation of the crystal planes. researchgate.netresearchgate.net The electronic diffraction patterns obtained from a collection of nanorods can show rings corresponding to specific lattice planes, such as the (101), (103), and (112) planes of the hcp cobalt structure. researchgate.net HR-TEM can also reveal crystalline defects, such as twinning in larger nanoparticles. researchgate.net This detailed structural information is crucial for understanding the magnetic and catalytic properties of the resulting nanomaterials.

Table 2: Morphological and Structural Data from TEM/HR-TEM of Cobalt Nanoparticles

| Technique | Information Obtained | Example Finding | Reference |

|---|---|---|---|

| TEM | Particle shape, size, and evolution | Observation of cobalt nanorods forming from an intermediate phase. | researchgate.net |

| HR-TEM | Crystal lattice, phase identification (hcp/fcc), defects | Identification of lattice planes corresponding to the hcp structure; observation of twinning. | researchgate.netresearchgate.net |

Spectroscopic Characterization

Spectroscopic techniques probe the electronic structure and coordination environment of the cobalt ion within the dodecanoate complex. These methods are sensitive to the interactions between the cobalt center and the carboxylate ligands.

Infrared (IR) Spectroscopy for Ligand-Metal Coordination

Infrared (IR) spectroscopy is a powerful tool for probing the coordination between the dodecanoate ligand and the cobalt(II) ion. The technique measures the vibrations of molecular bonds, and shifts in the vibrational frequencies of the carboxylate group (COO⁻) upon coordination to the metal center provide direct evidence of complex formation.

Specifically, the positions of the asymmetric νₐₛ(COO⁻) and symmetric νₛ(COO⁻) stretching bands of the carboxylate group are analyzed. The separation between these two frequencies (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode. Different coordination modes (e.g., monodentate, bidentate chelating, or bidentate bridging) result in different Δν values compared to the free carboxylate ion. This analysis confirms the binding of the dodecanoate ligand to the Co(II) center and provides insight into the geometry of the coordination sphere. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the d-orbitals of the cobalt(II) ion. The absorption of light in the ultraviolet and visible regions corresponds to the excitation of electrons from lower to higher energy d-orbitals. The position, intensity, and shape of the absorption bands are characteristic of the oxidation state and coordination geometry of the cobalt center.

For high-spin octahedral Co(II) complexes, such as the hexaaquacobalt(II) ion, weak absorptions are typically observed in the visible region, resulting from d-d transitions. docbrown.info These transitions are formally forbidden by selection rules but become partially allowed, giving rise to characteristic colors. docbrown.info For cobalt(II) dodecanoate, the UV-Vis spectrum would be expected to show broad absorption bands characteristic of d-d transitions in a Co(II) complex, providing insight into the electronic environment established by the dodecanoate ligands. gjbeacademia.com The spectra can also reveal metal-to-ligand charge transfer (MLCT) bands. researchgate.net

Table 3: Typical Electronic Transitions for Co(II) Complexes

| Transition Type | Spectral Region | Description |

|---|---|---|

| d-d transitions | Visible | Excitation of electrons between split d-orbitals (e.g., ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) in octahedral geometry). researchgate.net |

X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structure

X-ray Absorption Spectroscopy (XAS) is a highly specific technique that provides detailed information about the electronic state and local atomic environment of the cobalt atom in cobalt(II) dodecanoate. By tuning the X-ray energy to the cobalt K-edge or L-edge, one can excite core electrons to unoccupied orbitals. researchgate.netaps.org

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the cobalt. The energy of the absorption edge can confirm the +2 oxidation state of the cobalt. nih.gov

The Extended X-ray Absorption Fine Structure (EXAFS) region contains oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS data can determine the type, distance, and number of atoms in the immediate vicinity of the cobalt center. This provides precise information on the Co-O bond lengths and the coordination number, elucidating the local structure around the Co(II) ion in the dodecanoate complex. nih.govgeologyscience.ru

Elemental Compositional Analysis

Determining the precise elemental makeup of Cobalt(II) dodecanoate is fundamental to confirming its synthesis and purity.

Elemental analysis provides the mass percentages of carbon, hydrogen, and cobalt, which can be compared against theoretical values to verify the compound's stoichiometry. Research on cobalt laurate dihydrate (Co(CH₃(CH₂)₁₀COO)₂·2H₂O) has shown experimental values to be in close agreement with calculated percentages. For instance, one study reported experimental findings of C: 57.76%, H: 9.88%, and Co: 11.07%. nih.govacs.org These results align well with the theoretical calculations for the dihydrate form, which are C: 58.39%, H: 10.23%, and Co: 11.94%. nih.govacs.org Another analysis of anhydrous cobalt laurate yielded mass contents for carbon and hydrogen of 61.2% and 10.6%, respectively, which are also very close to the calculated values of 63% and 10% for the formula Co(C₁₁H₂₃CO₂)₂. sci-hub.box

Elemental Analysis of Cobalt(II) Dodecanoate Forms

| Element | Experimental % (Dihydrate) nih.govacs.org | Calculated % (Dihydrate) nih.govacs.org | Experimental % (Anhydrous) sci-hub.box | Calculated % (Anhydrous) sci-hub.box |

|---|---|---|---|---|

| Carbon (C) | 57.76 | 58.39 | 61.2 | 63.0 |

| Hydrogen (H) | 9.88 | 10.23 | 10.6 | 10.0 |

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is a highly sensitive technique used for the precise quantification of elemental concentrations. In the context of cobalt dodecanoate, it is employed to determine the exact concentration of cobalt. The method involves introducing a sample into a high-temperature argon plasma, which excites the cobalt atoms. These excited atoms then emit light at characteristic wavelengths, and the intensity of this emission is directly proportional to the concentration of cobalt in the sample. This technique is crucial for verifying the purity of the synthesized compound and for analyzing materials where cobalt dodecanoate is used as a precursor.

Thermal Analysis Techniques

Thermal analysis techniques are vital for understanding the stability of Cobalt(II) dodecanoate at different temperatures and the nature of its decomposition.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often used in tandem to study the thermal properties of materials. osti.gov TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Studies on di-hydrated cobalt laurate using TGA show a distinct two-step mass loss. The first loss of approximately 6-7.3% occurs around 100°C, corresponding to the removal of two water molecules. sci-hub.boxrsc.org A second, more significant mass loss of 76-77% is observed in the temperature range of 200°C to 450°C, attributed to the decomposition of the dodecanoate ligands. sci-hub.boxrsc.org The total mass loss of 82-83% aligns with the theoretical value of 83.7% for the transformation of di-hydrated cobalt laurate into cobalt oxide (Co₃O₄). sci-hub.boxrsc.org Anhydrous cobalt laurate shows a single major weight loss of 79.5-82.4% in the same temperature range. sci-hub.box

DSC analysis of cobalt laurate reveals an endothermic peak at approximately 107.83°C, which corresponds to its melting point. ukessays.com TGA studies confirm that cobalt dodecanoate is thermally stable up to around 300°C, making it suitable for applications such as a pro-oxidant additive in the compounding of polyethylene (B3416737), which occurs at lower temperatures. ukessays.com

Thermal Analysis Data for Cobalt(II) Dodecanoate

| Analysis Technique | Observation | Temperature Range/Point | Weight Loss (%) | Reference |

|---|---|---|---|---|

| TGA (Dihydrate) | Loss of water molecules | ~100°C | ~6.0 - 7.3 | sci-hub.boxrsc.org |

| TGA (Dihydrate) | Decomposition of ligands | 200 - 450°C | ~76 - 77 | sci-hub.boxrsc.org |

| TGA (Anhydrous) | Decomposition of ligands | 200 - 450°C | ~79.5 - 82.4 | sci-hub.box |

Magnetic Characterization of Derived Materials

Cobalt(II) dodecanoate is frequently used as a precursor to synthesize cobalt-based nanomaterials, such as cobalt metal nanorods and cobalt carbide nanoparticles, which exhibit interesting magnetic properties. The thermal decomposition of cobalt dodecanoate under controlled conditions yields these materials. core.ac.uk